RN1734 is a selective TRPV4 antagonist (IC50 values are 2.3, 3.2 and 5.9 μM for hTRPV4, rTRPV4 and mTRPV4 receptors respectively). RN1734 displays selectivity for TRPV4 over other TRP channels (IC50 values are 2.3, >30, >30 and >100 μM for TRPV4, TRPV3, TRPM8 and TRPV1 respectively). It blocks TRPV4-mediated arteriole vasodilation and increases myogenic tone ex vivo.
RN-1734
CAS No.: 946387-07-1
Cat. No.: VC0541528
Molecular Formula: C14H22Cl2N2O2S
Molecular Weight: 353.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946387-07-1 |
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Molecular Formula | C14H22Cl2N2O2S |
Molecular Weight | 353.3 g/mol |
IUPAC Name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3 |
Standard InChI Key | IHYZMEAZAIFMTN-UHFFFAOYSA-N |
SMILES | CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES | CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties
Structural and Physicochemical Characteristics
RN-1734’s structure features a dichlorophenyl sulfonamide core with isopropyl and isopropylaminoethyl substituents, conferring specificity for TRPV4 over other TRP channels . Key physicochemical properties include:
Property | Value |
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Molecular Formula | C<sub>14</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>S |
Molecular Weight | 353.31 g/mol |
Solubility | 25 mg/mL in DMSO |
Purity | >98% (HPLC) |
IC<sub>50</sub> (hTRPV4) | 2.3 μM |
Selectivity Profile
Mechanisms of Action
TRPV4 Channel Antagonism
TRPV4 activation by stimuli such as hypotonicity, phorbol derivatives (e.g., 4α-PDD), or endogenous lipids (e.g., arachidonic acid) induces calcium influx, triggering downstream pro-inflammatory pathways . RN-1734 competitively inhibits this activation, as shown by:
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Calcium flux assays: Complete blockade of 4α-PDD-induced Ca<sup>2+</sup> influx in microglia (IC<sub>50</sub> ~2.3 μM) .
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Electrophysiology: Suppression of TRPV4-mediated currents in dorsal root ganglion (DRG) neurons .
Anti-Inflammatory Effects
RN-1734 reduces neuroinflammation by inhibiting NF-κB signaling:
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In vivo: Cuprizone-induced demyelination models showed reduced glial activation (astrocytes, microglia) and TNF-α/IL-1β levels in the corpus callosum after RN-1734 treatment .
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In vitro: Lipopolysaccharide (LPS)-activated microglia treated with RN-1734 exhibited diminished NF-κB p65 phosphorylation and cytokine secretion .
Pharmacological Effects
Neuroprotection and Demyelination
In a cuprizone-induced demyelination model, RN-1734 (10 mg/kg, intraperitoneal) preserved myelin integrity and oligodendrocyte survival without altering olig2<sup>+</sup> cell counts . Mechanistically, this involved:
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Microglial modulation: Reduced TNF-α (by 45%) and IL-1β (by 52%) secretion .
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Calcium homeostasis: Normalized intracellular Ca<sup>2+</sup> levels in oligodendrocytes, preventing apoptosis .
Analgesic Properties
RN-1734 alleviates mechanical and thermal hyperalgesia in neuropathic pain models:
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Joint inflammation: Intraarticular RN-1734 (20–500 μM) reduced C-fiber responses to noxious rotation in rat knee joints, increasing mechanical thresholds from 13.8 to 42.4 mNm .
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TRPV4/NF-κB axis: In chemotherapy-induced peripheral neuropathy (CIPN), RN-1734 reversed paclitaxel-induced mechanical allodynia by inhibiting TRPV4/integrin/Src kinase signaling .
Research Findings and Clinical Relevance
Preclinical Studies
Limitations and Future Directions
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